molecular formula C14H16N2O B7560167 N-(3-cyanophenyl)-N-methylcyclopentanecarboxamide

N-(3-cyanophenyl)-N-methylcyclopentanecarboxamide

Cat. No. B7560167
M. Wt: 228.29 g/mol
InChI Key: ONXVTHUUTUHCGC-UHFFFAOYSA-N
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Description

N-(3-cyanophenyl)-N-methylcyclopentanecarboxamide, also known as CX717, is a nootropic drug that has been extensively studied for its cognitive enhancing properties. This compound belongs to the class of ampakines, which are positive allosteric modulators of AMPA receptors. CX717 has shown promising results in preclinical studies as a potential treatment for cognitive impairment associated with various conditions, including Alzheimer's disease, schizophrenia, and attention deficit hyperactivity disorder (ADHD).

Mechanism of Action

N-(3-cyanophenyl)-N-methylcyclopentanecarboxamide is a positive allosteric modulator of AMPA receptors, which are glutamate-gated ion channels that play a crucial role in synaptic plasticity and learning and memory. N-(3-cyanophenyl)-N-methylcyclopentanecarboxamide binds to a site on the AMPA receptor that is distinct from the glutamate binding site and enhances the activity of the receptor. This results in increased synaptic transmission and enhanced synaptic plasticity, which is thought to underlie the cognitive enhancing properties of N-(3-cyanophenyl)-N-methylcyclopentanecarboxamide.
Biochemical and Physiological Effects:
N-(3-cyanophenyl)-N-methylcyclopentanecarboxamide has been shown to enhance synaptic transmission and synaptic plasticity in various brain regions, including the hippocampus, prefrontal cortex, and amygdala. In addition, N-(3-cyanophenyl)-N-methylcyclopentanecarboxamide has been shown to increase the release of acetylcholine and dopamine in the brain, which are neurotransmitters that play a crucial role in learning and memory. N-(3-cyanophenyl)-N-methylcyclopentanecarboxamide has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that promotes the growth and survival of neurons.

Advantages and Limitations for Lab Experiments

One of the advantages of N-(3-cyanophenyl)-N-methylcyclopentanecarboxamide is that it has been extensively studied in preclinical models, and its cognitive enhancing properties have been well established. In addition, N-(3-cyanophenyl)-N-methylcyclopentanecarboxamide has shown promise as a potential treatment for cognitive impairment associated with various conditions, including Alzheimer's disease, schizophrenia, and ADHD. However, one of the limitations of N-(3-cyanophenyl)-N-methylcyclopentanecarboxamide is that its mechanism of action is not fully understood, and more research is needed to elucidate the precise molecular mechanisms underlying its cognitive enhancing properties.

Future Directions

There are several future directions for research on N-(3-cyanophenyl)-N-methylcyclopentanecarboxamide. One direction is to investigate the potential therapeutic applications of N-(3-cyanophenyl)-N-methylcyclopentanecarboxamide for cognitive impairment associated with various conditions, including Alzheimer's disease, schizophrenia, and ADHD. Another direction is to elucidate the precise molecular mechanisms underlying the cognitive enhancing properties of N-(3-cyanophenyl)-N-methylcyclopentanecarboxamide. This could involve studying the effects of N-(3-cyanophenyl)-N-methylcyclopentanecarboxamide on various signaling pathways and gene expression profiles in the brain. Finally, future research could also explore the potential use of N-(3-cyanophenyl)-N-methylcyclopentanecarboxamide in combination with other drugs or cognitive training interventions to enhance cognitive function.

Synthesis Methods

The synthesis of N-(3-cyanophenyl)-N-methylcyclopentanecarboxamide involves the reaction of 3-cyanophenylmagnesium bromide with N-methylcyclopentanecarboxamide in the presence of copper(I) iodide as a catalyst. The reaction yields N-(3-cyanophenyl)-N-methylcyclopentanecarboxamide as a white solid with a purity of over 99%. This synthesis method has been optimized to produce N-(3-cyanophenyl)-N-methylcyclopentanecarboxamide in large quantities with high purity, making it suitable for use in preclinical and clinical studies.

Scientific Research Applications

N-(3-cyanophenyl)-N-methylcyclopentanecarboxamide has been extensively studied for its cognitive enhancing properties in preclinical studies. Several animal studies have demonstrated that N-(3-cyanophenyl)-N-methylcyclopentanecarboxamide improves learning and memory in various cognitive tasks, including object recognition, spatial memory, and fear conditioning. In addition, N-(3-cyanophenyl)-N-methylcyclopentanecarboxamide has shown promise as a potential treatment for cognitive impairment associated with Alzheimer's disease, schizophrenia, and ADHD.

properties

IUPAC Name

N-(3-cyanophenyl)-N-methylcyclopentanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O/c1-16(14(17)12-6-2-3-7-12)13-8-4-5-11(9-13)10-15/h4-5,8-9,12H,2-3,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONXVTHUUTUHCGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC(=C1)C#N)C(=O)C2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-cyanophenyl)-N-methylcyclopentanecarboxamide

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